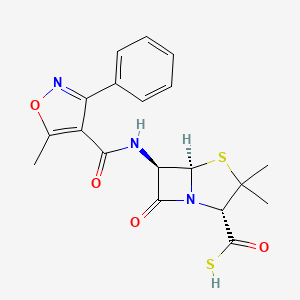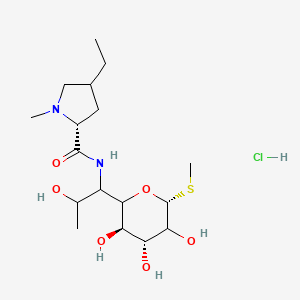
Lincomycin B Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lincomycin B Hydrochloride is a derivative of lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific research and clinical applications due to its unique chemical structure and biological activity .
Mécanisme D'action
Target of Action
Lincomycin B Hydrochloride, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics .
Mode of Action
This compound interacts with its target by functioning as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis . This interaction prevents the binding of aminoacyl sRNA to the messenger ribosome complex, thereby inhibiting the peptide bond formation and translocation during protein synthesis .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria . By inhibiting the 50S ribosomal subunit, it disrupts the formation of peptide bonds, which are essential for the creation of new proteins . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
For its close relative, lincomycin, it is known that the drug is excreted via the kidneys and bile duct . The serum half-life may be prolonged in patients with severe impairment of renal function, and in patients with abnormal hepatic function, the serum half-life may be twice as long as in patients with normal hepatic function . These factors can impact the bioavailability of the drug.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the drug prevents bacteria from producing essential proteins, which can lead to the cessation of bacterial growth and eventually bacterial death .
Action Environment
Environmental factors can significantly influence the action of this compound. For instance, studies have shown that the addition of NaCl as an osmotic regulator in the fermentation process of Streptomyces lincolnensis can decrease the content of Lincomycin B and increase the production of Lincomycin A . This suggests that osmotic pressure can play a crucial role in the efficacy and stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin B Hydrochloride involves the fermentation of Streptomyces lincolnensis followed by extraction and purification processes. The fermentation broth is typically treated with solvents to extract the antibiotic, which is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient supply. The extracted compound is then subjected to further purification steps to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Lincomycin B Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antibacterial properties or reduced side effects .
Applications De Recherche Scientifique
Lincomycin B Hydrochloride is widely used in scientific research due to its potent antibacterial activity. Some of its applications include:
Chemistry: Used as a standard in analytical chemistry for studying antibiotic properties and interactions.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Comparaison Avec Des Composés Similaires
Lincomycin: The parent compound from which Lincomycin B Hydrochloride is derived.
Clindamycin: A semi-synthetic derivative of lincomycin with a broader spectrum of activity.
Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and a different spectrum of antibacterial activity compared to its analogs. This makes it particularly useful in cases where other antibiotics may fail due to resistance or allergies .
Propriétés
Numéro CAS |
11021-35-5 |
|---|---|
Formule moléculaire |
C17H33ClN2O6S |
Poids moléculaire |
429.0 g/mol |
Nom IUPAC |
(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1 |
Clé InChI |
MGUWHIXJDICIPX-NLBLSBHASA-N |
SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
SMILES isomérique |
CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |
SMILES canonique |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
Apparence |
Off-White Solid |
melting_point |
187-190°C (dec.) |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride; trans-4’-Ethyllincomycin Hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


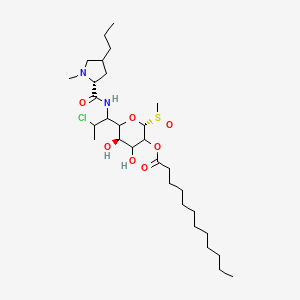
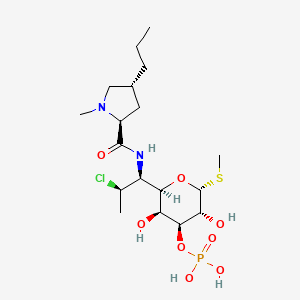

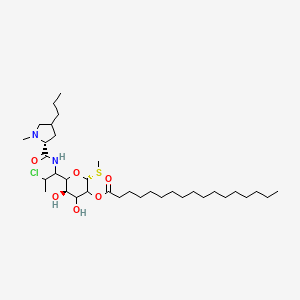

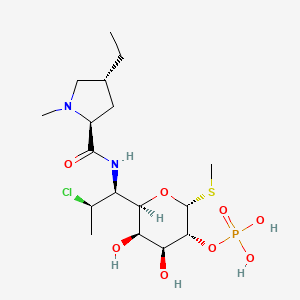
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
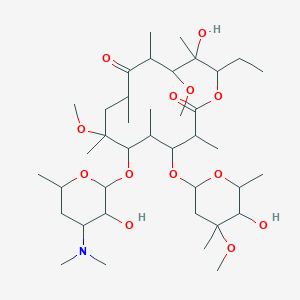
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
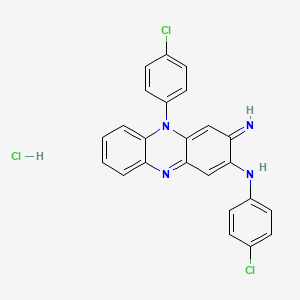
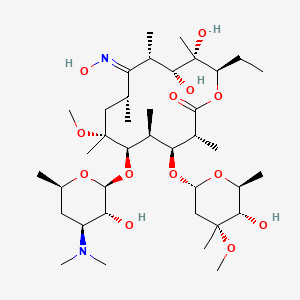
![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)
